molecular formula C14H19NO B2754166 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL CAS No. 521944-15-0

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL

Cat. No.: B2754166
CAS No.: 521944-15-0
M. Wt: 217.312
InChI Key: QBGJTVIWVSLDFA-WDNDVIMCSA-N
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Description

Evolution and Significance of the Azabicyclo[3.2.1]octane Scaffold in Organic Chemistry Research

The azabicyclo[3.2.1]octane scaffold is a bicyclic heterocyclic system that has long been a subject of intense study. Its significance stems from its core presence in the tropane (B1204802) alkaloids, a class of naturally occurring compounds renowned for their potent biological activities. nih.govacs.orgrsc.org The rigid, conformationally constrained structure of this scaffold is a key feature, providing a fixed three-dimensional orientation for appended functional groups, which is a crucial aspect in the design of molecules that interact with specific biological targets. rsc.orgresearchgate.netresearchgate.net

The medicinal and biological relevance of azabicyclo[3.2.1]octane derivatives often arises from their structural similarity to bioactive natural alkaloids such as cocaine and morphine. rsc.orgresearchgate.net This has spurred extensive research into the synthesis of novel analogues to explore new therapeutic possibilities. The development of stereoselective synthetic methods to access enantiomerically pure azabicyclo[3.2.1]octane derivatives remains an active area of research, as the stereochemistry of the scaffold is critical for biological function. rsc.orgresearchgate.net

Structural Context of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL: Relationship to Natural Products and Synthetic Architectures

The core structure of this compound is directly related to the tropane skeleton, which is chemically defined as 8-methyl-8-azabicyclo[3.2.1]octane. acs.org Tropane alkaloids are found extensively in plants of the Solanaceae family and include well-known compounds like atropine (B194438) and scopolamine. wikipedia.orgnih.gov These natural products are characterized by the 8-azabicyclo[3.2.1]octane core.

This compound is a synthetic analogue. It differs from the natural tropane core in the position of the nitrogen atom within the bicyclic system (position 3 instead of 8) and features a benzyl (B1604629) group on the nitrogen instead of a methyl group. The benzyl group is a common protecting group in organic synthesis and can also be a key substituent in modulating biological activity. The hydroxyl group at the 8-position provides a reactive site for further chemical modification. This compound, therefore, represents a synthetically versatile platform that combines the rigid bicyclic framework of natural alkaloids with functional groups amenable to diverse chemical transformations.

FeatureNatural Tropane Alkaloid CoreThis compound
Scaffold 8-Azabicyclo[3.2.1]octane3-Azabicyclo[3.2.1]octane
Nitrogen Substituent Methyl (CH₃)Benzyl (CH₂C₆H₅)
Key Functional Group Varies (e.g., ester at C-3)Hydroxyl (-OH) at C-8
Origin NaturalSynthetic

Current Academic Research Landscape and Future Perspectives for this compound

Current research involving this compound and related structures is heavily focused on their utility as intermediates in the synthesis of novel bioactive compounds. For instance, commercially available endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol has been utilized as a starting material in the development of new acaricides (compounds that kill ticks and mites). acs.orgjst.go.jp In this research, the hydroxyl group was used to introduce different molecular fragments, and the resulting stereoisomers were evaluated for their biological activity, demonstrating that the exo-isomer was significantly more active. jst.go.jp

The broader azabicyclo[3.2.1]octane scaffold is being explored for a wide range of potential therapeutic applications. Derivatives are being investigated as:

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions. acs.org

Monoamine transporter inhibitors , which could have applications in neurological disorders. nih.gov

Mu opioid receptor antagonists , with potential uses in conditions like opioid-induced bowel dysfunction. google.com

The future perspective for this compound is tied to its role as a versatile building block. The ability to modify the benzyl and hydroxyl groups allows for the creation of large libraries of compounds for screening. Research will likely continue to leverage this scaffold to generate novel molecules with tailored properties for pharmaceutical and agrochemical applications. The development of more efficient and stereoselective synthetic routes to this and related scaffolds will remain a key goal, enabling broader access to new chemical entities for discovery programs. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJTVIWVSLDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Depth Structural Characterization and Conformational Analysis of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Full Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, a complete assignment of its ¹H and ¹³C NMR spectra can be achieved through a suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Based on studies of closely related N-substituted 3-azabicyclo[3.2.1]octan-8-ols, the proton and carbon chemical shifts can be predicted. The benzyl (B1604629) group introduces characteristic signals in the aromatic region of the ¹H NMR spectrum (typically between 7.2 and 7.4 ppm) and a benzylic methylene (B1212753) signal. The protons of the bicyclic core would exhibit complex splitting patterns due to intricate coupling networks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
1 55-60 2.8-3.2
2 50-55 2.5-2.9
3 - -
4 50-55 2.5-2.9
5 55-60 2.8-3.2
6 25-30 1.8-2.2
7 25-30 1.8-2.2
8 70-75 3.9-4.3
N-CH₂ 58-63 3.5-3.8
C (ipso) 138-140 -
C (ortho) 128-130 7.2-7.4
C (meta) 128-129 7.2-7.4

Note: These are predicted values based on analogs and may vary in experimental conditions.

2D NMR experiments are crucial for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the bicyclic system. An HSQC spectrum correlates each proton to its directly attached carbon atom, while HMBC experiments identify longer-range (2-3 bond) C-H correlations, which is instrumental in assigning quaternary carbons and piecing together the molecular skeleton. The stereochemistry of the hydroxyl group (endo or exo) significantly influences the chemical shifts of nearby protons, particularly H8.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

For this compound, the FT-IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is indicative of hydrogen bonding. C-H stretching vibrations of the aliphatic bicyclic core and the aromatic benzyl group would appear in the 2800-3100 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, aiding in the confirmation of the benzyl substituent.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, data from closely related compounds, such as 2,4-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, provides a reliable model for its solid-state conformation. nih.govbldpharm.com

These studies consistently show that the 3-azabicyclo[3.2.1]octane skeleton adopts a chair-envelope conformation. The six-membered piperidine (B6355638) ring is in a chair conformation, while the five-membered pyrrolidine (B122466) ring adopts an envelope conformation. nih.govbldpharm.com The benzyl group on the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. The orientation of the hydroxyl group at C8 (endo or exo) would also be unequivocally determined. For chiral crystals, X-ray diffraction can be used to determine the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As this compound is a chiral molecule, it is expected to be CD-active. The CD spectrum would be sensitive to the conformation of the bicyclic ring system and the relative orientation of the chromophores, primarily the phenyl group of the benzyl substituent. While specific CD data for this compound is not available, theoretical calculations could predict the spectrum, which would serve as a fingerprint for its specific enantiomer.

Detailed Conformational Analysis of the Bicyclic Ring System in Solution and Solid State

The conformational landscape of the 3-azabicyclo[3.2.1]octane ring system is well-established. In both solution and the solid state, the dominant conformation is a chair-envelope form. researchgate.net The piperidine ring adopts a chair conformation, which is the most stable arrangement for a six-membered ring. The five-membered ring is more flexible and typically adopts an envelope conformation.

In solution, NMR studies on analogous compounds suggest that this chair-envelope conformation is the predominant species at room temperature. researchgate.net The N-benzyl group is expected to exist primarily in an equatorial orientation to avoid steric clashes with the bicyclic framework.

In the solid state, as inferred from the crystal structures of similar molecules, this chair-envelope conformation is locked in place by crystal packing forces. nih.govbldpharm.com A detailed comparison would require the specific crystal structure of the title compound to analyze subtle differences in bond lengths and angles between the solid and solution states.

Intramolecular Interactions and Hydrogen Bonding Network Analysis

The structure of this compound is influenced by a network of intramolecular and intermolecular interactions. The most significant of these is hydrogen bonding involving the hydroxyl group.

An intramolecular hydrogen bond could potentially form between the hydroxyl group at C8 and the nitrogen atom at position 3. The feasibility of this interaction depends on the stereochemistry at C8. An endo-hydroxyl group would be geometrically constrained in a way that might allow for such an interaction.

In the solid state, intermolecular hydrogen bonding is expected to be a dominant feature. Crystal structures of related azabicyclo[3.2.1]octanols reveal extensive networks of O-H···N intermolecular hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of a neighboring molecule, often forming chains or more complex assemblies. bldpharm.com These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from DFT calculations would involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are valuable for predicting how the molecule might interact with other chemical species.

Spectroscopic properties can also be accurately predicted. For example, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing these computationally predicted spectra with experimental data, researchers can confirm the molecule's structure and assign specific spectral peaks to corresponding atoms or vibrational modes. For related azabicyclo[3.2.1]octane systems, theoretical IR spectra have been successfully compared with experimental results to understand intermolecular associations. researchgate.net

ParameterDescriptionApplication to this compound
Geometry Optimization Finding the lowest energy arrangement of atoms.Determines the most stable 3D structure and bond lengths/angles.
HOMO/LUMO Analysis Calculation of the highest occupied and lowest unoccupied molecular orbitals.Predicts regions of nucleophilic/electrophilic reactivity and kinetic stability.
MEP Mapping Visualization of the electrostatic potential on the molecular surface.Identifies sites for potential non-covalent interactions.
Vibrational Frequencies Calculation of molecular vibrations corresponding to IR spectral peaks.Predicts the IR spectrum to aid in structural confirmation.
NMR Chemical Shifts Calculation of the magnetic shielding of atomic nuclei.Predicts ¹H and ¹³C NMR spectra for structural elucidation.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

The 3-azabicyclo[3.2.1]octane core is a conformationally rigid scaffold. nih.gov However, the molecule still possesses degrees of freedom, particularly concerning the orientation of the benzyl (B1604629) group and the conformation of the bicyclic rings. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore these aspects.

MD simulations provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can reveal the flexibility of the bicyclic system and the rotational freedom of the benzyl substituent. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a larger biological target.

Conformational FeaturePossible StatesComputational MethodInsights Gained
Piperidine (B6355638) Ring Chair, Boat, Twist-boatMolecular MechanicsIdentification of the lowest energy ring conformation (typically chair).
Pyrrolidine (B122466) Ring Envelope, TwistedMolecular MechanicsDetermination of the preferred puckering of the five-membered ring.
N-Benzyl Group Equatorial, AxialMolecular MechanicsCalculation of the energetic preference for substituent orientation.
C8-OL Group endo (syn), exo (anti)Molecular MechanicsDetermination of the relative stability of the alcohol stereoisomers.
Overall Flexibility Time-dependent atomic motionMolecular DynamicsAssessment of the molecule's rigidity and accessible conformational space.

In Silico Docking Studies to Predict Binding Modes with Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While this compound itself is often a synthetic intermediate, its derivatives have been investigated as inhibitors of specific enzymes. acs.org Docking studies are essential in such investigations to understand the potential binding interactions at an atomic level.

The process begins with obtaining the 3D structures of both the ligand (a derivative of this compound) and the target protein. The ligand's structure is typically optimized using methods like DFT or MM. The docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Each of these poses is evaluated using a scoring function, which estimates the binding affinity. The top-ranked poses represent the most likely binding modes. Analysis of these poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. This information is invaluable for guiding the design of new derivatives with potentially improved binding characteristics.

StepDescriptionPurpose
1. Receptor Preparation Obtaining and preparing the 3D structure of the target protein (e.g., from the Protein Data Bank). This includes adding hydrogen atoms and assigning charges.To create a realistic model of the binding site.
2. Ligand Preparation Generating a low-energy 3D conformer of the this compound derivative.To ensure the ligand has a realistic starting geometry.
3. Docking Simulation Using a docking algorithm to place the ligand into the receptor's binding site in various orientations and conformations.To explore all possible binding modes.
4. Scoring and Analysis Evaluating each generated pose with a scoring function to estimate binding affinity and ranking the poses.To identify the most probable and energetically favorable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific endpoint. For derivatives of this compound, a QSAR model could be developed to correlate structural features with their binding affinity to a particular target, for example. A 3D-QSAR model has been reported for a class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors that utilize the azabicyclo[3.2.1]octane scaffold. acs.org

The development of a QSAR model involves several steps. First, a dataset of molecules with known activity values is compiled. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the observed activity. The resulting model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This predictive capability makes QSAR a valuable tool for prioritizing which new derivatives of this compound should be synthesized and tested.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom CountBasic molecular composition and size.
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching.
Geometrical (3D) Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Physicochemical LogP (lipophilicity), Molar RefractivityHydrophobic and steric properties.
Electronic Dipole Moment, Partial ChargesElectron distribution and polarity.

Prediction of Stereochemical Outcomes in Asymmetric Synthesis via Computational Methods

The synthesis of bicyclic compounds like this compound often involves reactions where multiple stereoisomers can be formed. Computational chemistry, especially DFT, can be a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions.

By modeling the reaction mechanism, chemists can identify the key transition states that determine which stereoisomer is formed. The transition state is the highest energy point along the reaction pathway. According to transition state theory, the reaction will preferentially proceed through the lowest-energy transition state.

Computational methods can be used to calculate the energies of the different transition states leading to the various possible products (e.g., endo vs. exo isomers). By comparing the relative energies of these transition states, it is possible to predict the major product of the reaction with a high degree of accuracy. This predictive power allows for the in silico screening of different reaction conditions, catalysts, or starting materials to design a highly stereoselective synthesis, saving significant time and resources in the laboratory. For example, computational studies on related tropane (B1204802) systems have been used to rationalize the diastereoselectivity of alkylation reactions. acs.org

Computational TaskMethodologyOutcome
Reactant/Product Optimization DFT Geometry OptimizationDetermines the relative stability of starting materials and final stereoisomers.
Transition State Search QST2/QST3, Berny OptimizationLocates the structure and energy of the highest-energy point along the reaction path.
Frequency Calculation Vibrational AnalysisConfirms a structure is a true minimum or a first-order saddle point (transition state).
Energy Comparison Calculation of ΔG‡Predicts the major stereoisomer by identifying the reaction pathway with the lowest activation energy barrier.

Mechanistic Exploration of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol S Interactions with Biological Targets

Receptor Binding Affinity Profiling at a Molecular Level

The azabicyclo[3.2.1]octane core is a versatile scaffold that has been incorporated into ligands targeting a wide range of receptors. Although specific binding affinity data for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL is not extensively documented, studies on its close derivatives reveal potent and selective interactions with several key receptor systems.

Derivatives of the 8-azabicyclo[3.2.1]octane skeleton, a closely related isomer, have shown high affinity for monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.orgnih.gov For example, a series of 3β-naphthyltropane derivatives were found to be potent inhibitors at both DAT and SERT sites. acs.org Similarly, isoxazole-substituted 8-azabicyclo[3.2.1]octane derivatives have been evaluated as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In one study, the 2β-isoxazolyl-8-azabicyclo[3.2.1]octane analog exhibited a high binding affinity (Ki) of 3 nM, which is twice that of nicotine. nih.gov Other research has focused on developing vasopressin V1a and V2 receptor antagonists based on this scaffold. researchgate.net

Table 1: Receptor Binding Affinities of Various Azabicyclo[3.2.1]octane Derivatives
Derivative ClassTarget ReceptorKey FindingAffinity (Ki)Reference
2β-Isoxazolyl-8-azabicyclo[3.2.1]octaneNeuronal Nicotinic Acetylcholine ReceptorsPotent ligand3 nM nih.gov
3β-Isoxazolyl-8-azabicyclo[3.2.1]octaneNeuronal Nicotinic Acetylcholine ReceptorsModerate affinity ligand148 nM nih.gov
Biaryl amide azabicyclooctanes (e.g., 8g)Vasopressin V1a ReceptorHigh affinity antagonist0.05 nM researchgate.net
3β-NaphthyltropanesDopamine Transporter (DAT)Potent inhibitorData varies by specific compound acs.org
3β-NaphthyltropanesSerotonin Transporter (SERT)Potent inhibitorData varies by specific compound acs.org

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., competitive, non-competitive inhibition)

The 3-azabicyclo[3.2.1]octane framework, specifically using endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol as a starting material, has been instrumental in the development of potent enzyme inhibitors. nih.govacs.org A notable example is the creation of a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. nih.govacs.org

Researchers synthesized a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides that were found to inhibit human NAAA (h-NAAA) with a non-covalent mechanism of action. nih.govacs.org An extensive structure-activity relationship (SAR) study led to the discovery of compounds with inhibitory concentrations (IC50) in the low nanomolar range. For instance, compound 50 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide) was identified as a highly potent inhibitor with an IC50 of 0.042 µM. nih.govacs.org The transition from a flexible piperidine (B6355638) core to the more conformationally rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for potency, boosting it approximately five-fold in initial analogs. nih.gov

Table 2: Inhibition of Human NAAA by Azabicyclo[3.2.1]octane Derivatives
CompoundDescriptionh-NAAA IC50 (µM)Reference
Sulfonamide analogue 20 Features the core azabicyclo[3.2.1]octane scaffold0.23 nih.gov
n-Hexyl derivative 41 Derivative with linear alkyl chain0.019 acs.org
n-Butyl derivative 39 Derivative with linear alkyl chain0.023 acs.org
ARN19689 (50 )Optimized lead compound0.042 nih.govacs.org
iso-Propyl derivative 38 Derivative with branched alkyl chain0.744 acs.org

Molecular Interactions with Specific Biological Macromolecules (e.g., protein-ligand interactions)

Molecular modeling and docking studies have provided insights into the specific interactions between azabicyclo[3.2.1]octane-based inhibitors and their target enzymes. In the case of NAAA inhibitors derived from this compound, the bicyclic system is well accommodated into a lipophilic cleft within the enzyme's active site. semanticscholar.org The precise orientation and interactions of the ligand within the binding pocket are crucial for its inhibitory activity. The increased conformational rigidity of the azabicyclo[3.2.1]octane scaffold, compared to a simpler piperidine ring, is thought to reduce the entropic penalty of binding, thereby contributing to enhanced potency. acs.org

Structure-Activity Relationship (SAR) Studies on the Azabicyclo[3.2.1]octane Core for Target Engagement

SAR studies have been pivotal in optimizing the potency and selectivity of ligands built upon the azabicyclo[3.2.1]octane core. These studies reveal how specific structural modifications influence biological activity.

Stereochemistry : The stereochemistry of substituents on the bicyclic ring is critical. For NAAA inhibitors, the endo-isomer of a key ether substitution was found to be highly active, whereas the corresponding exo-diastereoisomer was devoid of any activity. nih.govsemanticscholar.org This highlights a strict conformational requirement for effective binding to the enzyme.

Ring Conformation : Constraining a flexible piperidine ring system into the more rigid azabicyclo[3.2.1]octane scaffold proved beneficial for NAAA inhibition, suggesting that pre-organizing the ligand in a bioactive conformation enhances its affinity. nih.govacs.org Conversely, ring contraction (to an azetidine) or ring-opening of the core structure was detrimental to activity. acs.org

Substituents : The nature and position of substituents have a profound impact on target engagement. In the NAAA inhibitor series, linear alkyl chains on a phenyl ring generally furnished more potent inhibitors compared to branched substituents. acs.org For monoamine transporter ligands, the type of aryl group at the 3-position significantly influences affinity and selectivity between DAT and SERT. nih.govresearchgate.net For instance, 3-monoaryl systems often demonstrate DAT selectivity, while certain 3-heterobiaryl systems show a preference for SERT. nih.gov

Elucidation of Ligand-Receptor Binding Thermodynamics and Kinetics

While extensive thermodynamic and kinetic data for this compound are not available, the principles of ligand-receptor binding are fundamental to understanding the action of its derivatives. Thermodynamic parameters (enthalpy and entropy of binding) dictate the stability of the ligand-receptor complex (binding affinity), which is often the primary focus in early-stage drug discovery. nih.gov

Advanced Analytical Methodologies for Research on 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity, Quantification, and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL. These techniques are routinely used to determine the purity of synthetic batches and to quantify the compound in various research samples.

For purity and quantification, reversed-phase (RP) chromatography is the most common approach. A C18 stationary phase is typically employed with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.govresearchgate.net

Determining the enantiomeric excess is critical, as the biological activity of chiral molecules often resides in a single enantiomer. This is achieved using chiral chromatography. Chiral Stationary Phases (CSPs) are used to resolve the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of bicyclic amino alcohols and related compounds. researchgate.net The separation can be performed in normal-phase, polar organic, or reversed-phase modes, depending on the specific CSP and the compound's properties. chromatographyonline.com

Table 1: Representative HPLC/UPLC Conditions for Analysis
ParameterPurity/Quantification (RP-UPLC)Enantiomeric Excess (Chiral HPLC)
Column Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient elution)Hexane/Isopropanol/Diethylamine (Isocratic)
Flow Rate 0.4 mL/min1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)UV at 220 nm
Column Temp. 40 °C25 °C

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives and Chiral Separations

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, tropane (B1204802) alkaloids like this compound possess polar functional groups (-OH, -NH) that reduce volatility and can lead to poor peak shape and thermal degradation in the hot GC inlet. researchgate.net To overcome this, derivatization is typically required. The hydroxyl group is converted to a less polar, more volatile ether, often a trimethylsilyl (B98337) (TMS) ether, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov GC analysis is then performed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to both HPLC and GC for chiral separations in many pharmaceutical applications. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. selvita.com This technique offers the high efficiency and speed of gas chromatography while being suitable for thermally labile and less volatile compounds like HPLC. For chiral separations of basic compounds such as this compound, polysaccharide-based CSPs are commonly used. The addition of acidic or basic additives to the mobile phase can be crucial for achieving good peak shapes and resolution. nih.govresearchgate.net SFC is considered a "greener" technology due to the reduced use of organic solvents. selvita.com

Table 2: Comparison of GC and SFC for Chiral Analysis
ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Derivatization Required (e.g., Silylation)Generally not required
Stationary Phase Chiral capillary column (e.g., Chirasil-DEX CB)Chiral Stationary Phase (e.g., Chiralpak series) researchgate.net
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen)CO₂ with organic modifier (e.g., Methanol) chromatographyonline.com
Temperature High (e.g., 150-300 °C)Low to moderate (e.g., 25-60 °C) researchgate.net
Analysis Time Moderate to longVery fast selvita.com
Key Advantage High resolution for volatile compoundsFast, high-throughput, reduced solvent use selvita.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification in in vitro research

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and for elucidating the structures of its metabolites in in vitro research. pharmaron.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a molecule. nih.govmdpi.com

In in vitro drug metabolism studies, the parent compound is incubated with liver microsomes or hepatocytes to simulate metabolic pathways. nih.govresearchgate.net The resulting mixture is then analyzed, often by LC-HRMS. By comparing the accurate masses of detected signals to the parent compound, potential metabolic transformations (e.g., oxidation, N-dealkylation) can be identified. mdpi.com Further structural confirmation is achieved by analyzing the fragmentation patterns (MS/MS spectra) of the metabolite ions and comparing them to the fragmentation of the parent compound. nih.gov Common metabolic pathways for N-benzyl compounds include N-debenzylation and hydroxylation on the aromatic ring or alkyl portions. nih.govresearchgate.net

Table 3: Hypothetical HRMS Data for Metabolite Identification
CompoundChemical FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Proposed Biotransformation
Parent CompoundC₁₄H₁₉NO218.15394218.154110.8-
Metabolite 1C₁₄H₁₉NO₂234.14886234.149010.6Hydroxylation (+O)
Metabolite 2C₇H₁₃NO128.10700128.10685-1.2N-debenzylation (-C₇H₇)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis in Research Samples

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are the methods of choice for analyzing this compound in complex research samples. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the ability to detect and quantify the analyte at very low concentrations, even in the presence of interfering matrix components. qub.ac.uk

LC-MS/MS is particularly well-suited for this compound, as it avoids the need for derivatization and is compatible with the polar nature of the molecule. nih.gov The technique is widely used for the analysis of tropane alkaloids in various matrices. researchgate.netmdpi.com For quantitative studies, tandem mass spectrometers are often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process is highly specific and significantly reduces background noise, leading to excellent sensitivity and accuracy. researchgate.net

GC-MS is also a valuable tool, especially for identifying impurities or by-products that are more volatile or become so after derivatization. nih.govnih.gov The mass spectrometer provides definitive identification of peaks observed in the chromatogram based on their mass spectra and fragmentation patterns. nih.gov

Table 4: Typical Parameters for Hyphenated Techniques
ParameterLC-MS/MSGC-MS
Sample Prep Dilute-and-shoot or solid-phase extraction (SPE) qub.ac.ukExtraction followed by derivatization (e.g., silylation) researchgate.net
Separation Column Reversed-phase C18Non-polar capillary (e.g., DB-5ms)
Ionization Source Electrospray Ionization (ESI), positive modeElectron Ionization (EI)
MS Mode (Quant.) Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)
MS Mode (Qual.) Product Ion ScanFull Scan
Key Application Quantification in complex matrices, metabolite studiesImpurity profiling, analysis of volatile derivatives

Chromatographic Method Validation for Research-Grade Analysis of the Compound

For research applications, analytical methods must be validated to ensure they are reliable and fit for their intended purpose. researchgate.net While the full extent of validation required for pharmaceutical quality control under Good Manufacturing Practice (GMP) may not be necessary, a core set of validation parameters should be assessed to ensure the integrity of the research data. tandfonline.com These parameters are often based on guidelines from the International Council for Harmonisation (ICH). biotech-spain.comeuropa.euduyaonet.com

The validation of a chromatographic method for this compound would involve demonstrating its performance in several key areas:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ich.org

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. ich.org

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (spiked samples) and expressed as percent recovery. ich.org

Precision: The degree of scatter between a series of measurements. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during routine use. ich.org

Table 5: Summary of Method Validation Parameters and Typical Research-Grade Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria for Research
Specificity Analyte peak is resolved from other peaks (impurities, etc.)Peak purity index > 0.99; Resolution > 1.5
Linearity Correlation between concentration and responseCoefficient of determination (r²) ≥ 0.99
Accuracy Closeness to the true valueRecovery typically within 90-110%
Precision Agreement between repeated measurementsRelative Standard Deviation (RSD) ≤ 5%
LOQ Lowest concentration reliably quantifiedSignal-to-Noise ratio ≥ 10
Robustness Resilience to small method variationsSystem suitability parameters remain within limits

Emerging Research Directions and Future Applications of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol

Design and Synthesis of Conformationally Restricted Analogues for Pharmacological Probes

The development of conformationally restricted analogues of bioactive molecules is a key strategy to enhance potency, selectivity, and metabolic stability. By locking the flexible side chains of a parent compound into a more rigid structure, researchers can probe the specific spatial requirements of its biological target. The azabicyclo[3.2.1]octane core is particularly advantageous for this purpose. nih.govd-nb.info

Research has shown that constraining a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold can be beneficial for biological activity. For instance, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a sulfonamide analogue featuring this bicyclic core showed a five-fold boost in potency compared to its more flexible parent compound. acs.orgnih.gov The synthesis of such analogues often involves multi-step processes, starting from precursors like 3-tropinone, and may include protection/deprotection steps to improve reaction yields. nih.gov

These rigid analogues serve as powerful pharmacological probes to explore structure-activity relationships (SAR) and to understand the binding modes of ligands to their receptors. nih.govacs.org By systematically altering the substituents and stereochemistry of the bicyclic scaffold, chemists can fine-tune the pharmacological profile of the resulting compounds.

Table 1: Examples of Synthetic Approaches for Azabicyclo[3.2.1]octane Analogues
Synthetic StrategyKey FeaturesApplicationReference
Intramolecular CycloadditionBuilds the bicyclic core in a stereocontrolled manner.Synthesis of proline and pipecolic acid analogues. d-nb.info
Copper-Catalyzed [4+3] CycloadditionEfficient, diastereoselective assembly of the bridged scaffold from 2-arylaziridines.Accessing complex, bioactive natural product cores. acs.org
Modification of TropinoneUtilizes a readily available starting material for functionalization.Development of monoamine transporter inhibitors. nih.gov

Application of the Azabicyclo[3.2.1]octane Scaffold in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The azabicyclo[3.2.1]octane scaffold is an attractive candidate for FBDD due to its inherent three-dimensionality and its presence in many known bioactive compounds. rsc.orgresearchgate.net

Natural products are a rich source of 3D fragments, and deconstruction of complex molecules containing the azabicyclo[3.2.1]octane core can yield valuable fragments for screening libraries. chimia.ch These sp³-rich fragments offer access to new areas of chemical space compared to the often flat, aromatic compounds that dominate traditional screening libraries. frontiersin.org

In FBDD campaigns, the rigid bicyclic scaffold can serve as a starting point, which is then elaborated or linked with other fragments to build a more potent and selective molecule. This approach was successfully used in the discovery of novel NAAA inhibitors, where the azabicyclo[3.2.1]octane core provided a significant potency boost over a simpler piperidine fragment. acs.orgnih.gov The defined stereochemistry and conformational rigidity of the scaffold aid in understanding binding interactions and facilitate structure-based design efforts.

Development of Radioligands for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radioligands) to visualize and quantify biochemical processes in vivo. The azabicyclo[3.2.1]octane scaffold, a core component of tropane (B1204802) alkaloids, is a key structure in the development of PET radioligands for imaging the brain's dopamine (B1211576) system. google.com

Derivatives of this scaffold have been labeled with positron-emitting isotopes like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) to create tracers for targets such as the dopamine transporter (DAT) and nicotinic acetylcholine (B1216132) receptors (nAChRs). google.comradiologykey.comnih.gov For example, [¹⁸F]NS12137, an exo-3-[(6-[¹⁸F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane, was developed as a PET tracer for the norepinephrine (B1679862) transporter (NET). thno.org

The development of these radioligands involves synthesizing a precursor molecule that can be readily labeled with the radioisotope in a final step. The rigid framework of the 3-azabicyclo[3.2.1]octane system is crucial for achieving the high affinity and selectivity required for a successful PET tracer. The benzyl (B1604629) group in the title compound could potentially be replaced with a radiolabeled moiety or a functional group amenable to radiolabeling, making it a candidate for future PET ligand development.

Integration of the Compound into Chemoinformatic Databases for Virtual Screening and Lead Identification

Chemoinformatic databases are essential tools for modern drug discovery, enabling virtual screening and the identification of potential lead compounds from vast digital libraries. 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol and its parent ketone are indexed in major chemical databases, which facilitates their use in computational studies. achemblock.comnih.govsigmaaldrich.com

The defined 3D structure of the azabicyclo[3.2.1]octane scaffold makes it well-suited for virtual screening campaigns. Its properties, such as the fraction of sp³ hybridized carbons (Fsp³), contribute to its molecular complexity and make it a valuable addition to screening libraries designed to explore beyond flat, aromatic chemical space. frontiersin.org Researchers can use these databases to search for commercially available analogues or to design novel derivatives for synthesis. By computationally docking libraries of compounds containing this scaffold against a target protein, scientists can prioritize molecules that are most likely to bind, saving time and resources in the lab.

Table 2: Database Information for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Database/IdentifierValueReference
CAS Number83507-33-9 achemblock.comsigmaaldrich.com
PubChem CID15639134 nih.gov
Molecular FormulaC14H17NO achemblock.comnih.gov
Molecular Weight215.3 g/mol sigmaaldrich.com
InChI KeyDCDAOVIVXGHHHU-UHFFFAOYSA-N sigmaaldrich.com

Investigating the Scaffold's Potential in Chemical Biology Tools and Probe Development

Beyond direct therapeutic applications, the azabicyclo[3.2.1]octane scaffold is a valuable platform for creating chemical biology tools. These tools, or probes, are designed to interact with specific biological targets to study their function in cellular or in vivo systems. The development of such probes requires efficient synthetic processes that can generate diverse and complex molecules. frontiersin.orgnih.gov

The rigid framework of the scaffold is ideal for designing probes with high selectivity. For example, by attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the 3-azabicyclo[3.2.1]octane core, researchers could create probes to visualize receptor localization, identify binding partners, or map protein-ligand interactions. The versatility of the scaffold allows for functionalization at multiple positions, enabling the synthesis of a wide array of tailored chemical tools for investigating complex biological questions. nih.gov

Q & A

Q. What are the primary synthetic routes for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL?

The compound is typically synthesized via cyclization reactions of precursor molecules. For example, bicyclic intermediates can undergo benzylation at the nitrogen atom, followed by hydroxylation at the 8-position. Key steps include optimizing reaction conditions (e.g., temperature, solvent choice, and reactant concentrations) to enhance yield and purity. Cyclization often employs catalysts such as Lewis acids or bases, depending on the precursor’s reactivity . Purification methods like column chromatography or recrystallization are critical to isolate the final product .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, verifying the bicyclic framework and substituent positions.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and ring puckering, particularly using software like SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization involves systematic variation of parameters:

  • Temperature : Lower temperatures may reduce side reactions in sensitive cyclization steps.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents improve selectivity in benzylation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts can accelerate key transformations.
  • In-line Analytics : Techniques like HPLC-MS monitor reaction progress in real time, enabling rapid adjustments .

Q. What methods resolve stereochemical ambiguities in azabicyclic derivatives?

Stereochemical analysis requires:

  • Chiral Chromatography : Separates enantiomers using chiral stationary phases.
  • Vibrational Circular Dichroism (VCD) : Determines absolute configuration for non-crystalline samples.
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares calculated vs. experimental NMR/X-ray data .

Q. How should researchers address contradictory literature data on reactivity or biological activity?

Contradictions often arise from structural variations (e.g., isomers, substituent placement) or experimental conditions. Strategies include:

  • Replicating Studies : Reproduce published protocols with strict control of variables (e.g., solvent purity, catalyst lot).
  • Advanced Characterization : Use 2D NMR (e.g., NOESY) to detect conformational differences or X-ray crystallography to confirm bond geometries .
  • Meta-Analysis : Compare datasets across studies to identify trends or outliers, particularly in CAS registry entries for related derivatives .

Q. What role does ring puckering play in the compound’s reactivity?

The bicyclic system’s puckering (non-planar geometry) influences steric accessibility and electronic properties. Puckering coordinates (amplitude and phase) derived from X-ray data or computational models (e.g., Cremer-Pople parameters) quantify conformational flexibility. This analysis predicts regioselectivity in reactions like nucleophilic substitutions or hydrogen bonding interactions .

Q. How can derivatives of this compound be synthesized for structure-activity studies?

Functionalization strategies include:

  • Hydroxyl Group Modifications : Esterification, etherification, or oxidation to ketones.
  • Benzyl Substitution : Introducing electron-withdrawing/donating groups on the benzyl ring alters electronic properties.
  • Ring Expansion/Contraction : Reacting with dienophiles or ring-opening agents generates novel scaffolds. Each derivative requires tailored purification and characterization to validate structural integrity .

Methodological Notes

  • Avoid Commercial Sources : Reliable synthesis protocols are preferable over vendor-dependent material (excluded per guidelines).
  • Data Reproducibility : Document all reaction parameters (e.g., ramp rates, inert atmosphere) to ensure reproducibility.
  • Safety : Handle intermediates with appropriate PPE; consult SDS for hazards (e.g., skin/eye irritation noted in related compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.